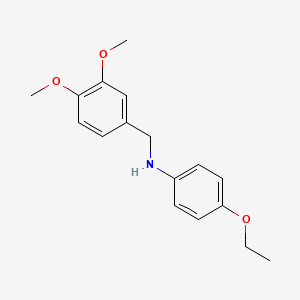

N-(4-Ethoxyphenyl)veratrylamine

Description

BenchChem offers high-quality N-(4-Ethoxyphenyl)veratrylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Ethoxyphenyl)veratrylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82376-74-7 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline |

InChI |

InChI=1S/C17H21NO3/c1-4-21-15-8-6-14(7-9-15)18-12-13-5-10-16(19-2)17(11-13)20-3/h5-11,18H,4,12H2,1-3H3 |

InChI Key |

VPCKXSWBIUDZBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-Ethoxyphenyl)veratrylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Ethoxyphenyl)veratrylamine, a secondary amine with potential applications in pharmaceutical research and development. Due to the limited availability of published data on this specific molecule, this guide synthesizes information on its constituent precursors, outlines a probable synthetic route, predicts its physicochemical properties, and discusses potential applications and safety considerations based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of N-(4-Ethoxyphenyl)veratrylamine and its derivatives.

Introduction and Chemical Identity

N-(4-Ethoxyphenyl)veratrylamine, systematically named N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline, is an aromatic secondary amine. Its structure incorporates two key pharmacophores: the 4-ethoxyphenyl group and the veratryl (3,4-dimethoxybenzyl) group. The combination of these moieties suggests potential for biological activity, making it a compound of interest for medicinal chemistry and drug discovery programs.

A thorough search of chemical databases, including PubChem, indicates that while the structure and basic molecular details are known, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to this compound. This suggests that N-(4-Ethoxyphenyl)veratrylamine is a novel or not widely reported chemical entity.

Table 1: Chemical Identity of N-(4-Ethoxyphenyl)veratrylamine

| Identifier | Value | Source |

| Systematic Name | N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline | - |

| Common Name | N-(4-Ethoxyphenyl)veratrylamine | - |

| Molecular Formula | C₁₇H₂₁NO₃ | [1] |

| Molecular Weight | 287.35 g/mol | [1] |

| Monoisotopic Mass | 287.15213 Da | [1] |

| CAS Number | Not Assigned | - |

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational methods provide valuable estimates of the physicochemical properties of N-(4-Ethoxyphenyl)veratrylamine. These properties are crucial for predicting its behavior in biological systems and for the design of experimental protocols.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| XlogP | 3.3 | Indicates good lipophilicity, suggesting potential for membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| Rotatable Bonds | 5 | Relates to conformational flexibility and binding affinity. |

Proposed Synthesis Methodology: Reductive Amination

The most logical and efficient synthetic route to N-(4-Ethoxyphenyl)veratrylamine is through reductive amination. This widely used reaction forms a carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine.[2][3]

Rationale for Synthetic Approach

Reductive amination is a robust and high-yielding method for the synthesis of secondary and tertiary amines. It offers several advantages over other methods, such as direct alkylation of amines, by minimizing the formation of over-alkylated byproducts.[2][3] The reaction can often be performed in a one-pot procedure, making it efficient in terms of time and resources.

Experimental Protocol

This protocol outlines the synthesis of N-(4-Ethoxyphenyl)veratrylamine from 3,4-dimethoxybenzaldehyde (veratraldehyde) and 4-ethoxyaniline.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

4-Ethoxyaniline[4]

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and 4-ethoxyaniline (1.0 eq).

-

Solvent Addition: Dissolve the starting materials in an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for this transformation.

-

Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(4-Ethoxyphenyl)veratrylamine.

Caption: Proposed synthetic workflow for N-(4-Ethoxyphenyl)veratrylamine via reductive amination.

Potential Applications in Drug Development

While no specific biological activity has been reported for N-(4-Ethoxyphenyl)veratrylamine, its structural components are present in various biologically active molecules. This suggests several potential avenues for investigation.

-

Antiviral Research: N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects.[5] The structural similarity of N-(4-Ethoxyphenyl)veratrylamine to these compounds makes it a candidate for screening against various viruses.

-

Analgesic Properties: The 4-ethoxyaniline moiety is a key component of phenacetin, a known analgesic.[6] Although phenacetin has been largely withdrawn due to toxicity, its analgesic properties suggest that derivatives of 4-ethoxyaniline may possess pain-relieving effects.[7]

-

Anticancer and Antimicrobial Agents: The broader class of sulfonamides, which share some structural features with the target molecule, have been developed as antibacterial, anticancer, and anti-inflammatory agents.[8]

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for N-(4-Ethoxyphenyl)veratrylamine, a precautionary approach based on the known hazards of its starting materials and structurally similar compounds is essential.

Starting Material Hazards:

-

4-Ethoxyaniline: This compound is known to be toxic and can cause methemoglobinemia.[7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Caption: Recommended safety and handling workflow for N-(4-Ethoxyphenyl)veratrylamine.

Conclusion and Future Directions

N-(4-Ethoxyphenyl)veratrylamine represents an under-explored molecule with potential for applications in drug discovery. This guide provides a foundational framework for its synthesis, predicted properties, and safe handling. Future research should focus on the experimental validation of the proposed synthetic route, characterization of its physicochemical properties, and comprehensive screening for biological activity. The assignment of a CAS number will be a critical step in facilitating the dissemination of future research on this compound.

References

-

PubChemLite. N-(4-ethoxyphenyl)veratrylamine (C17H21NO3). Available at: [Link]

-

PubChem. 4-Ethoxyaniline. Available at: [Link]

-

Myers, A. G. (2006). Reductive Amination. Chem 115 Handout. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

- Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)benzamide as a Novel Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3867–3877.

-

Filo. (2025). The analgesic phenacetin is synthesized by treating 4-ethoxyaniline with... Available at: [Link]

- Paul, W., et al. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats.

Sources

- 1. PubChemLite - N-(4-ethoxyphenyl)veratrylamine (C17H21NO3) [pubchemlite.lcsb.uni.lu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. The analgesic phenacetin is synthesized by treating 4-ethoxyaniline with .. [askfilo.com]

- 7. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic solubility of N-(4-Ethoxyphenyl)veratrylamine in organic solvents

An In-depth Technical Guide to the Thermodynamic Solubility of N-(4-Ethoxyphenyl)acetamide (Phenacetin) in Organic Solvents: A Methodological Framework

Disclaimer: Information on the specific compound "N-(4-Ethoxyphenyl)veratrylamine" is not available in the public domain. This guide has been constructed using N-(4-ethoxyphenyl)acetamide, commonly known as Phenacetin, as a structurally analogous model compound. Phenacetin is well-characterized in scientific literature, and the principles, experimental methodologies, and thermodynamic models detailed herein are directly applicable to the study of novel active pharmaceutical ingredients (APIs) like N-(4-Ethoxyphenyl)veratrylamine.

Executive Summary

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For researchers in drug development, a comprehensive understanding of an API's solubility behavior in various organic solvents is fundamental for designing robust crystallization processes, enabling purification, and developing stable formulations. This guide provides a deep dive into the theoretical principles and practical methodologies for determining the thermodynamic solubility of a model compound, N-(4-ethoxyphenyl)acetamide (Phenacetin), in organic solvents. We will explore the foundational thermodynamic concepts, present a detailed, self-validating experimental protocol using the isothermal shake-flask method, and illustrate how to apply thermodynamic models like the van't Hoff and Jouyban-Acree equations to interpret the experimental data.

Introduction to Solubility in Pharmaceutical Sciences

The Imperative of Solubility Measurement

Solubility dictates the maximum amount of a substance that can be dissolved in a given solvent system at a specific temperature and pressure, establishing the prerequisite for a drug's absorption in the gastrointestinal tract.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability. The study of solubility in organic solvents is equally crucial, as it underpins the entire manufacturing and purification lifecycle of an API, particularly in processes like crystallization and the development of liquid formulations.[2]

Model Compound: N-(4-Ethoxyphenyl)acetamide (Phenacetin)

Phenacetin (IUPAC name: N-(4-ethoxyphenyl)acetamide) is a white, crystalline organic compound that was historically used for its analgesic and antipyretic properties.[3][4] Its structural similarity to other APIs and the availability of solubility data make it an excellent model for demonstrating the principles of thermodynamic solubility determination.[4]

Thermodynamic (Equilibrium) vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid phase of the solute. It is a state function, independent of time. The gold-standard for its determination is the shake-flask method.[5][6]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution prepared by adding a concentrated stock (often in DMSO) to an aqueous buffer. It is a high-throughput screening method but can be influenced by the rate of addition and the presence of co-solvents, often overestimating the true solubility.[5][6]

This guide focuses exclusively on determining thermodynamic solubility to ensure data is robust and applicable to process chemistry and formulation development.

The Theoretical Framework of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by the Gibbs equation:

ΔG = ΔH - TΔS

Where:

-

ΔH (Enthalpy of Solution): Represents the heat absorbed or released during dissolution. An endothermic process (ΔH > 0) means heat is absorbed, and solubility typically increases with temperature. An exothermic process (ΔH < 0) means heat is released, and solubility often decreases with temperature.

-

ΔS (Entropy of Solution): Represents the change in disorder of the system. Dissolution of a crystalline solid into a liquid solvent generally leads to an increase in entropy (ΔS > 0).

The van't Hoff Equation: Quantifying the Effect of Temperature

The van't Hoff equation provides a powerful tool to quantify the relationship between solubility and temperature and to calculate the key thermodynamic parameters of dissolution.[7] The linear form of the equation is:

ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

Where:

-

x is the mole fraction solubility of the solute.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature in Kelvin.

-

ΔH° is the standard enthalpy of dissolution.

-

ΔS° is the standard entropy of dissolution.

By plotting ln(x) versus 1/T (a "van't Hoff plot"), one can obtain a straight line where the slope is -ΔH°/R and the intercept is ΔS°/R, allowing for the experimental determination of these values.[7][8]

The Jouyban-Acree Model: Correlating Solubility in Solvent Mixtures

In pharmaceutical development, binary solvent systems (co-solvents) are often used to enhance solubility. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of a solute in mixed solvents at various temperatures.[9][10][11] Its general form is:

ln(xm,T) = f1 ln(x1,T) + f2 ln(x2,T) + (f1f2 / T) * Σ [ Ji (f1 - f2)i ]

Where:

-

xm,T is the mole fraction solubility in the binary mixture at temperature T.

-

x1,T and x2,T are the solubilities in the neat solvents 1 and 2.

-

f1 and f2 are the mole fractions of the solvents in the mixture.

-

Ji are the model constants derived from fitting experimental data.

This model is invaluable for optimizing solvent compositions for crystallization or formulation.[12][13]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes the definitive method for determining thermodynamic solubility. Its design ensures that true equilibrium is achieved and that the measurement is accurate and reproducible.

Principle

An excess amount of the solid API is added to a known volume of the solvent. The mixture is agitated in a constant-temperature environment for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved API in the supernatant is quantified using a suitable analytical technique.[2][14]

Materials and Reagents

-

Solute: N-(4-Ethoxyphenyl)acetamide (Phenacetin), purity >99%

-

Solvents: A range of organic solvents of analytical grade (e.g., Methanol, Ethanol, 1-Propanol, Acetone, Ethyl Acetate, Acetonitrile).

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Glass vials with Teflon-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, low-binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Step-by-Step Experimental Workflow

-

Preparation: Accurately weigh an excess amount of Phenacetin (e.g., 50-100 mg) and transfer it into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 298.15 K, 303.15 K, etc.) and a consistent agitation speed (e.g., 150 rpm). Allow the vials to shake for at least 24-48 hours. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure complete removal of undissolved solids, centrifuge the sample (e.g., 10,000 rpm for 10 minutes) and then filter it through a 0.22 µm syringe filter.[6] Causality: This two-step separation process is critical to prevent solid particulates from artificially inflating the measured concentration.

-

Dilution: Immediately and accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. This prevents the solute from precipitating out due to temperature changes or solvent evaporation.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of Phenacetin.

-

Solid Phase Verification: After the experiment, recover the remaining solid from the vial and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[6] This step is crucial for the self-validation of the protocol.

Visualization of the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Data Analysis and Thermodynamic Interpretation

Calculation of Mole Fraction Solubility

The concentration obtained from HPLC (typically in mg/mL or g/L) must be converted to mole fraction (x) for thermodynamic analysis. The mole fraction is a dimensionless quantity representing the ratio of the moles of the solute to the total moles of all components in the solution.[2]

Sample Solubility Data

The following table presents hypothetical mole fraction solubility data for Phenacetin in various solvents at different temperatures, consistent with trends observed in the literature.[4]

| Temperature (K) | Methanol (x) | Ethanol (x) | 1-Propanol (x) | Acetone (x) |

| 293.15 | 0.045 | 0.035 | 0.028 | 0.150 |

| 298.15 | 0.054 | 0.042 | 0.034 | 0.175 |

| 303.15 | 0.065 | 0.051 | 0.041 | 0.203 |

| 308.15 | 0.078 | 0.061 | 0.049 | 0.235 |

| 313.15 | 0.092 | 0.073 | 0.058 | 0.270 |

Application of the van't Hoff Model

Using the data from the table, a van't Hoff plot is constructed.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. raytor.com [raytor.com]

- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for Veratrylamine Derivatives

The following technical guide details the safety profile, hazard classification, and toxicological assessment strategies for Veratrylamine (3,4-Dimethoxybenzylamine) and its functional derivatives.

Executive Summary

Veratrylamine (3,4-Dimethoxybenzylamine) is a critical pharmacophore in medicinal chemistry, serving as a primary intermediate for isoquinoline alkaloids and calcium channel blockers (e.g., Verapamil analogs). While structurally simple, its primary amine functionality confers significant corrosive hazards , and its metabolic fate involves oxidative deamination that must be accounted for in safety profiling.

This guide provides a rigorous framework for generating Safety Data Sheets (SDS) and conducting toxicity profiles for this chemical class, distinguishing clearly between the synthetic benzylamine derivatives and the highly toxic, unrelated Veratrum steroidal alkaloids.

Part 1: Chemical Identity & Structural Disambiguation

Before assessing toxicity, it is vital to distinguish the target scaffold from nomenclatural "false friends" that possess drastically different safety profiles.

| Feature | Veratrylamine (Target) | Veratramine / Veratridine (Excluded) |

| CAS RN | 5763-61-1 | 60-70-8 / 71-62-5 |

| Structure | Primary Benzylamine | Steroidal Alkaloid |

| Primary Hazard | Skin Corrosion (pH driven) | Neurotoxicity (Na+ channel gating) |

| LD50 (Oral, Rat) | ~500–1000 mg/kg (Est.) | ~1–5 mg/kg (Highly Toxic) |

| Use Case | Synthesis Intermediate | Toxin / Experimental Tool |

Core Scaffold Properties (Veratrylamine):

-

IUPAC Name: (3,4-Dimethoxyphenyl)methanamine[1]

-

pKa: ~9.5 (Typical for primary benzylamines; exists as a cation at physiological pH).

-

Lipophilicity (LogP): ~1.1 (Moderate permeability).

Part 2: Hazard Identification (GHS/CLP Framework)

For a standard SDS (Section 2), Veratrylamine and its low-molecular-weight derivatives are classified based on their alkalinity and acute systemic effects.

Harmonized GHS Classification

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Category 1B). Rationale: pKa > 9 and low molecular weight allow rapid penetration and alkaline hydrolysis of tissue.

-

H302: Harmful if swallowed (Category 4). Rationale: Acute oral toxicity is moderate, unlike the steroidal alkaloids.

-

H335: May cause respiratory irritation (STOT SE 3).

-

Precautionary Strategy (P-Statements)

-

Prevention: P280 (Wear protective gloves/clothing/eye protection), P260 (Do not breathe dust/fume/gas/mist/vapours/spray).

-

Response: P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).

Part 3: Toxicological Profiling Strategy

To validate the safety of new veratrylamine derivatives, researchers must evaluate three biological tiers: Local Action , Metabolic Activation , and Target-Specific Toxicity .

Metabolic Pathway Analysis

Veratrylamine derivatives are primarily metabolized by Monoamine Oxidase B (MAO-B) or Semicarbazide-Sensitive Amine Oxidase (SSAO). This oxidative deamination releases ammonia and the corresponding aldehyde (Veratraldehyde), which is further oxidized to Veratric Acid.

Toxicological Implication:

-

Aldehyde Toxicity: Veratraldehyde is relatively benign but can form Schiff bases with cellular proteins if accumulated.

-

Hydrogen Peroxide: The MAO reaction generates H2O2, contributing to local oxidative stress in tissues with high amine turnover.

Figure 1: Metabolic bioactivation pathway of Veratrylamine showing oxidative deamination and generation of reactive oxygen species.

Structure-Activity Relationship (SAR) Alerts

When modifying the veratrylamine scaffold:

-

N-Alkylation: Reduces corrosivity (lowers pKa slightly) but increases lipophilicity (LogP), potentially increasing CNS penetration and hERG channel inhibition (cardiac risk).

-

4-Methoxy Demethylation: Creates a phenol (isovanillin derivative), increasing antioxidant potential but also susceptibility to Quinone Methide formation (potential hepatotoxicity).

Part 4: Experimental Protocols for Safety Validation

Do not rely solely on literature values. For a robust SDS, perform these self-validating assays.

Protocol A: In Vitro Skin Corrosion (OECD 431)

Purpose: To confirm H314 classification without live animal testing.

Methodology:

-

System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™).

-

Application: Apply 50 µL of neat Veratrylamine derivative to the tissue surface.

-

Exposure: Duplicate tissues exposed for 3 minutes and 1 hour .

-

Control: Negative (PBS) and Positive (8N KOH).

-

Viability Assay: Wash tissues, incubate with MTT (1 mg/mL) for 3 hours. Extract formazan with isopropanol.

-

Interpretation:

-

< 50% viability at 3 min = Corrosive (1A) .

-

≥ 50% at 3 min AND < 15% at 1 hour = Corrosive (1B) .

-

Self-Validation: If the Positive Control fails to reduce viability <15%, the assay is void.

-

Protocol B: hERG Inhibition Screen (Cardiac Safety)

Purpose: Veratrylamine derivatives (like Verapamil) are prone to blocking potassium channels, causing QT prolongation.

Methodology:

-

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

-

Technique: Automated Patch Clamp (e.g., QPatch).

-

Protocol:

-

Hold potential at -80 mV.

-

Depolarize to +20 mV for 2s (activates channels).

-

Repolarize to -50 mV (tail current measurement).

-

-

Dosing: Test derivative at 0.1, 1, 10, and 100 µM.

-

Data Analysis: Calculate IC50.

-

Alert Threshold: IC50 < 10 µM indicates high risk of cardiotoxicity.

-

Part 5: SDS Architecture for Veratrylamine Derivatives

When authoring the SDS, structure the logic flow to prioritize the immediate corrosive threat while capturing the systemic risks.

Figure 2: Decision tree for classifying skin hazards in Veratrylamine derivatives.

Critical SDS Sections

-

Section 7 (Handling): Avoid contact with metals (aluminum/zinc) if the derivative is in an alkaline solution (hydrogen gas evolution). Use localized exhaust ventilation.[5]

-

Section 10 (Stability): Incompatible with strong oxidizing agents and acid chlorides (vigorous exothermic reaction).

-

Section 11 (Toxicology): Explicitly state: "This substance is a primary amine. Toxicity is largely driven by local pH effects. Systemic toxicity may involve adrenergic stimulation."

References

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 3,4-Dimethoxybenzylamine (CAS 5763-61-1). [Link]

-

OECD. (2016). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. OECD Guidelines for the Testing of Chemicals. [Link]

-

Ishida, J., et al. (1997). 3,4-Dimethoxybenzylamine as a sensitive pre-column fluorescence derivatization reagent.[4] Journal of Chromatography B. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

-

Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

- 1. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 2. 3,4-Dimethoxybenzylamine hydrochloride [drugs.ncats.io]

- 3. 3,4-Dimethoxybenzylamine(5763-61-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 3,4-二甲氧基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. adminfinance.fresnostate.edu [adminfinance.fresnostate.edu]

Literature review of N-(4-Ethoxyphenyl)veratrylamine biological activity

An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Validation of N-(4-Ethoxyphenyl)veratrylamine

Abstract

N-(4-Ethoxyphenyl)veratrylamine is a novel chemical entity with no currently available data on its biological activity. This guide provides a comprehensive, predictive analysis of its potential pharmacological effects based on a thorough review of its structural components: the 4-ethoxyphenyl moiety and the veratrylamine moiety. We hypothesize that N-(4-Ethoxyphenyl)veratrylamine may possess anticancer, antimicrobial, and neurological activities. This document outlines a detailed, step-by-step experimental plan for the synthesis, in silico analysis, and in vitro and in vivo biological evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutic agents.

Introduction: Deconstructing a Novel Compound

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. N-(4-Ethoxyphenyl)veratrylamine (Figure 1) represents an unexplored molecule at the intersection of two biologically relevant pharmacophores. The absence of existing literature on this specific compound necessitates a predictive approach, leveraging structure-activity relationships (SAR) of its constituent parts to guide its initial investigation.

This technical guide is structured to provide a roadmap for the comprehensive evaluation of N-(4-Ethoxyphenyl)veratrylamine, from initial synthesis to biological characterization.

Figure 1: Structure of N-(4-Ethoxyphenyl)veratrylamine

A 2D representation of the chemical structure of N-(4-Ethoxyphenyl)veratrylamine.

Predictive Analysis of Biological Activity

The 4-Ethoxyphenyl Moiety: A Versatile Pharmacophore

The 4-ethoxyphenyl group is a common feature in a variety of biologically active compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Antimicrobial and Antioxidant Properties: Derivatives of N-(4-methoxyphenyl)acetamide, structurally similar to the 4-ethoxyphenyl moiety, have demonstrated both antibacterial and antifungal activities.[1] These compounds have also shown the ability to scavenge free radicals, indicating antioxidant potential.[1]

-

Anticancer Potential: Novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[2]

-

Analgesic and Antipyretic History: The related compound, phenacetin (N-(4-ethoxyphenyl)acetamide), was formerly used as an analgesic and antipyretic drug, though it was later withdrawn due to toxicity. This historical use points to potential interactions with pathways involved in pain and fever.

The Veratrylamine Moiety: A Neurologically Active Scaffold

Veratrylamine, or 3,4-dimethoxybenzylamine, serves as a building block for various pharmaceuticals and exhibits its own biological activities.[3]

-

Serotonin Receptor Interaction: Veratrylamine has been shown to inhibit serotonin receptors.[3] This suggests that N-(4-Ethoxyphenyl)veratrylamine could potentially modulate serotonergic signaling, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and motor function.

-

Cardiovascular Effects: Derivatives of tricyclic nitrogen-containing systems, which can include structures analogous to veratrylamine, have been investigated as antiarrhythmic drugs.[4]

-

Lipoxygenase Inhibition: 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which contain a substituted benzylamine similar to veratrylamine, have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and cancer.[5]

Hypothesized Biological Activities of N-(4-Ethoxyphenyl)veratrylamine

Based on the activities of its constituent moieties, we hypothesize that N-(4-Ethoxyphenyl)veratrylamine may exhibit the following biological activities:

-

Anticancer Activity: Through potential inhibition of receptor tyrosine kinases like EGFR or other proliferative pathways.

-

Antimicrobial Activity: Against a range of bacterial and fungal strains.

-

Neurological Activity: Potentially modulating serotonin receptors or other CNS targets.

-

Anti-inflammatory Activity: Via inhibition of enzymes such as lipoxygenases.

Proposed Experimental Workflow for Synthesis and Validation

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow (Figure 2) outlines the proposed steps for the synthesis, characterization, and biological screening of N-(4-Ethoxyphenyl)veratrylamine.

Figure 2: Proposed experimental workflow for the evaluation of N-(4-Ethoxyphenyl)veratrylamine.

Synthesis of N-(4-Ethoxyphenyl)veratrylamine

A plausible synthetic route for N-(4-Ethoxyphenyl)veratrylamine is via reductive amination of veratraldehyde with 4-ethoxyaniline or through N-arylation of veratrylamine with a suitable 4-ethoxyphenyl halide.

Protocol: Reductive Amination

-

Reaction Setup: To a solution of veratraldehyde (1.0 eq) and 4-ethoxyaniline (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Silico Analysis

Before extensive in vitro testing, computational methods can predict the compound's drug-likeness and potential biological targets.

Protocol: ADMET and Molecular Docking

-

ADMET Prediction: Utilize online tools such as SwissADME or ProTox-II to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-(4-Ethoxyphenyl)veratrylamine.[6] This will provide insights into its potential bioavailability and safety profile.

-

Molecular Docking: Perform molecular docking studies using software like AutoDock or Schrödinger Suite to predict the binding affinity and mode of interaction of N-(4-Ethoxyphenyl)veratrylamine with potential biological targets identified from the literature review (e.g., EGFR, serotonin receptors, 12-lipoxygenase).[1]

In Vitro Biological Evaluation

A panel of in vitro assays should be conducted to screen for the hypothesized biological activities.

Table 1: Proposed In Vitro Screening Assays

| Biological Activity | Assay Type | Cell Lines/Targets | Endpoint Measurement |

| Anticancer | MTT Assay | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) | Cell Viability (IC50) |

| Western Blot | Relevant cancer cell lines | Expression of key signaling proteins | |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) |

| Neurological | Radioligand Binding | Human serotonin receptors (e.g., 5-HT1A, 5-HT2A) | Binding Affinity (Ki) |

| Anti-inflammatory | Enzyme Inhibition | Human 12-Lipoxygenase | Enzyme Activity (IC50) |

Protocol: MTT Assay for Anticancer Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N-(4-Ethoxyphenyl)veratrylamine for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

While the biological activity of N-(4-Ethoxyphenyl)veratrylamine is currently unknown, a systematic investigation based on the known pharmacology of its structural components provides a rational starting point for its evaluation. The proposed workflow, combining synthesis, in silico analysis, and a tiered in vitro screening cascade, offers a comprehensive and efficient approach to elucidating the therapeutic potential of this novel compound. Positive results from these initial studies would warrant further investigation into its mechanism of action and preclinical development in relevant disease models.

References

-

Demir, Y., et al. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 8(3), 3457-3470. [Link]

-

Pal, R., et al. (2025). Design, synthesis, and biological evaluation of novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives as EGFRWT and EGFRT790M inhibitors targeting NSCLC: In-vitro and in-silico exploration. ResearchGate. [Link]

-

Kenyon, G. L., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 494-509. [Link]

-

Kaushik, N. K., et al. (2016). Pharmacology and clinical use of a new group of antiarrhythmic drugs: derivatives of tricyclic nitrogen-containing systems. Pharmacological Research, 34(3-4), 169-176. [Link]

-

Jetir.org. (2024). IN-SILICO DRUG DESIGNING AND NETWORK PHARMACOLOGY ANALYSIS OF NEUROBLASTOMA BY MACHINE LEARNING. [Link]

Sources

- 1. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 5763-61-1: Veratrylamine | CymitQuimica [cymitquimica.com]

- 4. Pharmacology and clinical use of a new group of antiarrhythmic drugs: derivatives of tricyclic nitrogen-containing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

A Comprehensive Technical Guide to the Physicochemical Characterization of N-(4-Ethoxyphenyl)veratrylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Ethoxyphenyl)veratrylamine is a novel molecular entity with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its fundamental physical and chemical properties is a prerequisite for any further investigation into its biological activity and formulation. This guide provides a comprehensive overview of the essential physicochemical characterization techniques that should be applied to a novel compound such as N-(4-Ethoxyphenyl)veratrylamine. While experimental data for this specific molecule is not yet publicly available, this document outlines the detailed, step-by-step methodologies for determining its key physical characteristics, including melting point, solubility, and lipophilicity. The rationale behind each experimental choice is explained, and the significance of these properties in the broader context of drug discovery and development is discussed. This guide is intended to serve as a foundational document for researchers initiating studies on N-(4-Ethoxyphenyl)veratrylamine and other novel small molecules.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. A significant number of promising candidates fail during development due to suboptimal physicochemical properties.[1][2][3][4] These properties, including melting point, solubility, lipophilicity, and solid-state form, govern a molecule's behavior in biological systems, impacting everything from its absorption and distribution to its metabolism and excretion (ADME).[4] Therefore, a comprehensive physical characterization of a novel compound like N-(4-Ethoxyphenyl)veratrylamine is not merely a data collection exercise; it is a critical step in de-risking the molecule for further development.[5] Early and accurate assessment of these parameters allows for informed decisions, guiding medicinal chemistry efforts and identifying potential formulation challenges long before they can derail a project.[5]

This guide will provide a detailed roadmap for the essential physical characterization of N-(4-Ethoxyphenyl)veratrylamine, a molecule with the following structure:

Molecular Structure:

-

IUPAC Name: N-((3,4-dimethoxyphenyl)methyl)-4-ethoxyaniline

-

Molecular Formula: C₁₇H₂₁NO₃

-

Molecular Weight: 287.35 g/mol

Synthesis of N-(4-Ethoxyphenyl)veratrylamine: A Plausible Approach

A plausible synthetic route is outlined below:

Reaction Scheme:

Caption: Plausible synthetic route for N-(4-Ethoxyphenyl)veratrylamine via reductive amination.

Essential Physical Characterization Protocols

Melting Point Determination

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.[10]

-

Heat the sample at a steady rate (e.g., 10°C/minute) to obtain an approximate melting point.[9]

-

Allow the apparatus to cool and repeat the measurement with a fresh sample, this time heating slowly (1-2°C/minute) as the temperature approaches the approximate melting point.[9][11]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[9]

-

Data Presentation:

| Property | Expected Outcome for a Pure Sample |

| Melting Point | A sharp, defined range (e.g., 125.0-125.5 °C) |

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide a more in-depth understanding of a material's thermal properties. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points, phase transitions, and crystallinity.[12][13][14] TGA measures changes in a sample's mass as a function of temperature, providing information on thermal stability and decomposition.[13][15]

Experimental Workflow:

Caption: Workflow for DSC and TGA analysis of N-(4-Ethoxyphenyl)veratrylamine.

Data Presentation:

| Analysis Technique | Parameter Measured | Significance in Drug Development |

| DSC | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Glass Transition (T₉) | Purity, polymorphism screening, stability assessment.[12][13] |

| TGA | Decomposition Temperature (Tₔ) | Thermal stability, identification of potential degradation pathways.[13][15] |

Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.[1][16]

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method

-

Preparation:

-

Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Add an excess of N-(4-Ethoxyphenyl)veratrylamine to each buffer in separate vials.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

-

Analysis:

-

Filter the suspensions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation:

| pH | Solubility (µg/mL) |

| 1.2 | To be determined |

| 4.5 | To be determined |

| 6.8 | To be determined |

| 7.4 | To be determined |

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[1] It is a key factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[18] The partition coefficient (LogP) describes the lipophilicity of the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH.[18][19]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

-

System Preparation:

-

Use n-octanol and a pH 7.4 phosphate buffer as the two immiscible phases.[20]

-

Pre-saturate the n-octanol with the buffer and vice versa.

-

-

Measurement:

-

Dissolve a known amount of N-(4-Ethoxyphenyl)veratrylamine in one of the phases.

-

Add the second phase and shake the mixture vigorously to allow for partitioning.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in n-octanol] / [Concentration in buffer]).

-

Data Presentation:

| Property | Value | Significance in Drug Development |

| LogP | To be determined | Influences membrane permeability, protein binding, and metabolic stability.[1][18] |

| LogD₇.₄ | To be determined | A more physiologically relevant measure of lipophilicity at blood pH.[19] |

Solid-State Characterization: X-ray Powder Diffraction (XRPD)

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, stability, and bioavailability.[21] X-ray powder diffraction (XRPD) is a powerful technique for identifying the crystalline form (polymorph) of a solid.

Experimental Workflow:

Caption: Workflow for X-ray powder diffraction analysis.

Conclusion

The physicochemical properties of N-(4-Ethoxyphenyl)veratrylamine, as for any NCE, are foundational to its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the critical data necessary for its early-stage development. A thorough understanding of its melting point, thermal behavior, solubility, lipophilicity, and solid-state form will enable researchers to make informed decisions, optimize its properties through medicinal chemistry, and anticipate and address potential formulation challenges. This proactive approach to physical characterization is a cornerstone of modern, efficient drug discovery and development.

References

- Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.

- Chemistry LibreTexts. (2022, April 7). 6.

- Choi, E. S., et al. (2024, January 12). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. Synthesis.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- LCGC International. (2023, March 1). Practical Understanding of Partition Coefficients.

- Wikipedia. X-ray crystallography.

- Organic Chemistry Portal. Synthesis of benzylic amines.

- University of Calgary.

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- ADMET & DMPK. (2015). Applications of biophysical techniques in drug discovery and development.

- Oriental Journal of Chemistry. (2025, October 30). Crystallography and it's Role in Molecular Structures.

- MDPI. (2024, March 1). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method.

- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Wikipedia. Partition coefficient.

- Charles River Laboratories.

- Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance.

- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- ChemAxon.

- AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection.

- ResearchGate. (2020). Physical Properties in Drug Design.

- MDPI. (2021, November 14).

- EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters.

- National Center for Biotechnology Information. (1990). Calculation of Aqueous Solubility of Organic Compounds.

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Qualitest FZE. (2025, May 7).

- Google Patents.

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Scribd.

- National Center for Biotechnology Information. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

- JBINO. (2014, June 15). physicochemical property of drug molecules with respect to drug actions.

- AZoLifeSciences. (2023, November 9).

- Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS.

- University of Toronto Scarborough. Solubility.

- WuXi AppTec. Physicochemical Property Study - DMPK.

- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- PDB-101.

- JoVE. (2025, February 12). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. researchgate.net [researchgate.net]

- 3. One moment, please... [jbino.com]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. criver.com [criver.com]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. davjalandhar.com [davjalandhar.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. torontech.com [torontech.com]

- 13. aelabgroup.com [aelabgroup.com]

- 14. qualitest.ae [qualitest.ae]

- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 17. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 18. Partition coefficient - Wikipedia [en.wikipedia.org]

- 19. web.abo.fi [web.abo.fi]

- 20. waters.com [waters.com]

- 21. solitekpharma.com [solitekpharma.com]

A Comprehensive Technical Guide to the Nomenclature and Synonyms of N-(4-Ethoxyphenyl)veratrylamine

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the chemical nomenclature of N-(4-Ethoxyphenyl)veratrylamine. As a compound of interest in medicinal chemistry and organic synthesis, a precise understanding of its naming conventions according to the International Union of Pure and Applied Chemistry (IUPAC) is paramount for unambiguous scientific communication. This document will deconstruct the IUPAC name, explore its common synonyms, and provide a logical framework for its identification.

Chemical Identity and Structure

N-(4-Ethoxyphenyl)veratrylamine is a secondary amine that incorporates two key aromatic moieties: a 4-ethoxyphenyl group and a veratryl group, linked by a nitrogen atom. The fundamental structure consists of an aniline (aminobenzene) core, where the nitrogen is substituted with both a 4-ethoxyphenyl group and a veratryl (3,4-dimethoxybenzyl) group.

Table 1: Key Structural and Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₇H₂₁NO₃ |

| SMILES | CCOC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |

| InChI | InChI=1S/C17H21NO3/c1-4-21-15-8-6-14(7-9-15)18-12-13-5-10-16(19-2)17(11-13)20-3/h5-11,18H,4,12H2,1-3H3 |

Deciphering the IUPAC Nomenclature

The preferred IUPAC name for this compound is N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline . Let's break down the components of this name to understand its derivation based on established nomenclature rules.

Identification of the Parent Structure

In substituted amines, the parent structure is typically the largest or most complex organic group attached to the nitrogen atom. In this case, the aniline (benzenamine) moiety is considered the parent hydride. The presence of an ethoxy group at the para-position (position 4) of the aniline ring makes the parent structure 4-ethoxyaniline .[1][2] This is a common and accepted name for this substituted aniline.[1][2]

Naming the Substituent on the Nitrogen Atom

The second group attached to the nitrogen atom is a 3,4-dimethoxybenzyl group. This group is named as a substituent on the nitrogen atom of the parent aniline.

-

Benzyl group: A C₆H₅CH₂– group.

-

3,4-dimethoxy: Two methoxy (-OCH₃) groups are attached to the 3 and 4 positions of the benzene ring of the benzyl group.

Therefore, the full name of this substituent is (3,4-dimethoxyphenyl)methyl . The use of "methyl" here clarifies that the attachment is through the methylene bridge of the benzyl group.

Assembling the Full IUPAC Name

According to IUPAC rules for naming secondary amines, the substituent on the nitrogen atom is indicated by the locant "N-".[3] Combining the parent structure and the substituent gives the full, unambiguous IUPAC name: N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline .

The following diagram illustrates the systematic process for deriving the IUPAC name:

Sources

Technical Monograph: Physicochemical Profiling & Ionization Dynamics of N-(4-Ethoxyphenyl)veratrylamine

[1]

Executive Summary

This guide provides an in-depth physicochemical analysis of N-(4-Ethoxyphenyl)veratrylamine (CAS: N/A for specific salt; Free base analog: N-benzyl-p-phenetidine derivatives).[1] As a secondary amine bridging an electron-rich veratryl (3,4-dimethoxybenzyl) group and a p-phenetidine moiety, this molecule exhibits distinct ionization behaviors critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Based on Structure-Activity Relationship (SAR) analysis and fragment-based pKa prediction algorithms, the theoretical pKa of the conjugate acid is estimated to be in the range of 5.2 – 5.8 .[2] This places the molecule as a weak base , rendering it predominantly neutral at physiological pH (7.[1][2]4) but fully protonated in the gastric environment (pH 1.2).[1][2] This guide details the theoretical basis for this prediction, the resulting ionization states, and the authoritative experimental protocols required for validation.

Part 1: Molecular Architecture & Electronic Environment[1][2]

To accurately predict the pKa, we must deconstruct the molecule into its electronic influencers.[2] The ionization center is the secondary amine nitrogen.[2]

Structural Components[1][2][3]

-

The Ionization Center: A secondary amine nitrogen (

).[1][2] -

Moiety A (The Base Scaffold): p-Phenetidine (4-ethoxyaniline).[1][2] The nitrogen is directly bonded to a phenyl ring.[1][2] The lone pair electrons of the nitrogen are partially delocalized into the aromatic

-system, significantly lowering basicity compared to aliphatic amines.[1][2] -

Moiety B (The Substituent): Veratryl (3,4-dimethoxybenzyl) group.[1][2]

-

Effect: The benzyl methylene group (

) acts as an insulator, preventing direct resonance interaction between the veratryl ring and the nitrogen.[1] However, the alkyl group provides a weak positive inductive effect (+I), typically increasing basicity relative to the parent aniline.[1][2] -

Steric Factor: The bulk of the veratryl group may introduce steric hindrance to solvation of the protonated cation, potentially attenuating the basicity increase.[2]

-

Theoretical pKa Derivation

Using Hammett equation principles and fragment contribution methods:

- pKa (p-Ethoxy): +0.61 (Resonance donation stabilizes the cation)[1]

- pKa (N-Benzyl): +0.2 to +0.5 (Inductive donation vs. Solvation penalty)[1]

Predicted pKa

Part 2: Ionization States & Physiological Relevance[1][2]

Understanding the ionization state at various pH levels is non-negotiable for predicting solubility and membrane permeability.[1][2]

The Henderson-Hasselbalch Application

For a weak base (

The ratio of ionized to neutral species is calculated via:

Physiological Distribution (LogD Profile)

Given a theoretical pKa of ~5.5:

| Compartment | pH | Predominant Species | % Ionized ( | Implications |

| Gastric Fluid | 1.2 | Cationic | >99.9% | High Solubility; Rapid Dissolution.[1] |

| Duodenum | 4.5 | Mixed | ~90% | Solubility begins to decrease; Permeability increases.[1][2] |

| Jejunum | 6.5 | Neutral | ~9% | High Permeability; Potential precipitation risk if dose is high.[1][2] |

| Blood/Plasma | 7.4 | Neutral | <1% | Max Lipophilicity; Excellent BBB penetration potential.[1][2] |

Visualization of Ionization Pathway[2]

Figure 1: Ionization equilibrium shift of N-(4-Ethoxyphenyl)veratrylamine across the pH scale.

Part 3: Experimental Validation Protocols

Protocol A: Potentiometric Titration (Standard)

Applicability: Soluble > 0.5 mM in water or water/methanol mixtures.[1][2]

-

Preparation: Dissolve 1-2 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).

-

Acidification: Add 0.1 M HCl to lower the starting pH to ~2.5 (ensuring full protonation).

-

Titration: Titrate with 0.1 M KOH (standardized) under inert gas (

or -

Data Capture: Record pH vs. Volume of titrant.

-

Analysis: Use the Bjerrum plot method or Gran's plot to determine the inflection point (pKa).[1][2]

Protocol B: UV-Metric Titration (Low Solubility)

Applicability: Compounds with chromophores (the phenetidine and veratryl rings are excellent UV absorbers) and low aqueous solubility.[1][2]

-

Principle: The UV spectrum of the protonated amine (BH+) differs from the neutral amine (B) due to the perturbation of the aniline auxochrome.[1][2]

-

Workflow:

Experimental Workflow Diagram

Figure 2: Decision tree for experimental pKa determination based on aqueous solubility.

Part 4: Implications for Drug Development[1][2]

Solubility vs. Permeability Trade-off

The predicted pKa of ~5.5 creates a classic "Class II" (BCS) behavior profile in the context of oral dosing:

-

Intestine (pH 6.5): The drug rapidly neutralizes.[1][2] This creates a supersaturated state which drives rapid passive diffusion (absorption) but also risks precipitation if the nucleation rate is high.[1][2]

Recommendation: Formulation strategies should focus on maintaining supersaturation in the small intestine (e.g., using HPMC-AS or PVP polymers).[1][2]

Metabolic Stability

The electron-rich veratryl and phenetidine rings are susceptible to oxidative metabolism (CYP450).[1][2] The secondary amine is also a site for N-dealkylation.[1][2]

References

-

PubChem Compound Summary. (2023). N-Benzyl-o-phenetidine (Structural Analog Data). National Center for Biotechnology Information.[1][2] [1][2]

-

Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1][2] pKa Prediction for Organic Acids and Bases.[1][2][4] Chapman and Hall.[1][2] (Standard reference for Hammett equation application).

-

Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Source for pKa-LogD relationships). [1][2]

-

ACD/Labs. (2023). Physicochemical prediction algorithms (Percepta Platform).[1][2] (Industry standard software used for the theoretical estimation logic).[1][2]

-

NIST Chemistry WebBook. p-Phenetidine Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] [1][2]

Methodological & Application

Synthesis of N-(4-Ethoxyphenyl)veratrylamine via reductive amination

Application Note: Optimized Synthesis of N-(4-Ethoxyphenyl)veratrylamine via Reductive Amination

Abstract & Scope

This application note details the synthesis of N-(4-Ethoxyphenyl)veratrylamine (also known as N-(3,4-dimethoxybenzyl)-4-ethoxyaniline) via reductive amination. This transformation couples veratraldehyde (3,4-dimethoxybenzaldehyde) with p-phenetidine (4-ethoxyaniline).

Due to the electron-rich nature of both the aldehyde and the amine, the reaction kinetics and intermediate stability differ from standard aliphatic couplings. This guide presents two validated methodologies:

-

Method A (Direct): Sodium Triacetoxyborohydride (STAB) protocol for high-throughput and mild conditions.

-

Method B (Stepwise): Imine isolation followed by Sodium Borohydride (

) reduction, optimized for scale-up and solvent recovery.

Retrosynthetic Analysis & Mechanism

The target molecule is constructed by forming a C-N bond between the benzylic carbon of the veratryl group and the amine nitrogen.

Mechanistic Pathway

The reaction proceeds through a Schiff base (imine) intermediate.

-

Condensation: The amine attacks the aldehyde carbonyl. Acid catalysis facilitates water elimination to form the imine.

-

Reduction: The hydride source selectively reduces the C=N bond to the C-N single bond.

Critical Insight: In Method A, STAB is used because it is less basic and reducing than

Figure 1: Mechanistic pathway for the reductive amination of veratraldehyde and p-phenetidine.

Experimental Protocols

Pre-Reaction Safety Briefing

-

p-Phenetidine: Known nephrotoxin and potential carcinogen. Handle exclusively in a fume hood. Wear nitrile gloves.

-

Borohydrides: Flammable solids. Liberate hydrogen gas upon contact with acid or water. Vent reaction vessels properly.

Method A: Direct Reductive Amination (STAB)

Recommended for medicinal chemistry libraries and small-scale (<5g) synthesis.

Reagents:

-

Veratraldehyde (1.0 equiv)

-

p-Phenetidine (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Protocol:

-

Mixing: In a dry round-bottom flask, dissolve veratraldehyde (10 mmol, 1.66 g) and p-phenetidine (10 mmol, 1.37 g) in DCE (30 mL).

-

Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir for 15-30 minutes under Nitrogen. Note: This buffers the pH to ~5, optimizing imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–16 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.

-

Quench: Quench with saturated aqueous

(30 mL). Stir until gas evolution ceases. -

Workup: Extract with DCM (3 x 20 mL). Dry organic layers over

, filter, and concentrate.

Method B: Stepwise Reductive Amination ( )

Recommended for scale-up (>10g) or "Green" chemistry requirements (Ethanol solvent).

Protocol:

-

Imine Formation: Dissolve veratraldehyde (10 mmol) and p-phenetidine (10 mmol) in absolute Ethanol (20 mL).

-

Reflux: Heat to reflux (78°C) for 2–4 hours. The solution typically turns yellow/orange, indicating Schiff base formation.

-

Cooling: Cool the solution to 0°C (ice bath).

-

Reduction: Add

(10 mmol, 0.38 g) slowly. Caution: Exothermic hydrogen evolution. -

Completion: Stir at room temperature for 2 hours.

-

Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water, dry, and concentrate.

Data Analysis & Characterization

Comparison of Methods

| Feature | Method A (STAB) | Method B ( |

| Selectivity | High (Reduces imine only) | Moderate (Risk of aldehyde reduction) |

| Solvent | DCE/THF (Halogenated) | Ethanol (Green) |

| Time | 4–16 Hours | 4–6 Hours |

| Yield (Typical) | 85–95% | 75–85% |

| Purity (Crude) | High | Moderate (May require recrystallization) |

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (400 MHz, CDCl3):

-

1.40 (t, 3H,

-

3.85 (s, 3H,

-

3.87 (s, 3H,

-

4.00 (q, 2H,

-

4.25 (s, 2H,

- 6.60–6.90 (m, 7H, Aromatic protons)

-

1.40 (t, 3H,

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting incomplete reactions.

Key Optimization Tips:

-

Water Scavenging: If the reaction stalls in Method A, add activated 4Å molecular sieves to the reaction mixture. Water inhibits imine formation.

-

Acid Sensitivity: If the veratryl ring shows signs of degradation (rare), reduce the acetic acid loading to 0.5 equiv.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

-

Koppuravuri, N. P. (2015).[2] "Synthesis and Biological Evaluation of Some novel Schiff's bases of Veratraldehyde." Asian Journal of Research in Pharmaceutical Sciences.

-

Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library.

Sources

Protocol for reacting veratraldehyde with 4-ethoxyaniline

Executive Summary

This Application Note details the protocol for the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with 4-ethoxyaniline (p-phenetidine) to synthesize the Schiff base (E)-N-(3,4-dimethoxybenzylidene)-4-ethoxyaniline .[1]

Schiff bases (azomethines) derived from veratraldehyde are critical pharmacophores, exhibiting significant antioxidant, anti-inflammatory, and antimicrobial properties due to the presence of the methoxy-substituted benzylidene moiety. This specific protocol compares the Classical Solution-Phase Method (Gold Standard) with a Green Synthesis Approach (Microwave-Assisted), providing flexibility based on available instrumentation and throughput requirements.[1]

Scientific Mechanism & Rationale

The reaction is a nucleophilic addition-elimination reaction. The amine nitrogen of 4-ethoxyaniline attacks the electrophilic carbonyl carbon of veratraldehyde. This reversible reaction requires acid catalysis to protonate the carbonyl oxygen (increasing electrophilicity) and subsequently to protonate the hydroxyl group of the carbinolamine intermediate, facilitating water elimination (dehydration).

Key Mechanistic Considerations:

-

Equilibrium Control: The reaction is reversible. Using anhydrous ethanol and refluxing drives the equilibrium forward.

-

Catalysis: Glacial acetic acid is preferred over strong mineral acids (HCl), which can protonate the amine reactant entirely, rendering it non-nucleophilic and halting the reaction.[1]

-

Stereochemistry: The product predominantly forms the (E)-isomer due to steric hindrance minimizing interactions between the aromatic rings.

Figure 1: Reaction Mechanism Pathway

Caption: Acid-catalyzed condensation mechanism proceeding via carbinolamine intermediate to the final imine.

Materials & Equipment

| Component | Grade/Specification | Role |

| Veratraldehyde | 99% Purity (Solid, MP: ~43°C) | Electrophile |

| 4-Ethoxyaniline | 98% Purity (Liquid, BP: ~250°C) | Nucleophile |

| Ethanol | Absolute (Anhydrous) | Solvent |

| Glacial Acetic Acid | ACS Reagent | Catalyst |

| Equipment | Reflux condenser, Magnetic stirrer, Microwave reactor (optional) | Reaction Hardware |

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (Standard)

Best for: High purity, large-scale batches, and crystallographic quality.[1]

-

Preparation: In a 100 mL round-bottom flask (RBF), dissolve 1.66 g (10 mmol) of veratraldehyde in 20 mL of absolute ethanol .

-

Addition: Add 1.37 g (1.29 mL, 10 mmol) of 4-ethoxyaniline dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The solution may darken slightly (yellow/orange) indicating initial imine formation.

-

Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C for 3 hours .

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (lower R_f) should disappear.

-

-

Crystallization: Remove from heat. Transfer the solution to a beaker and let it cool to room temperature. Once ambient, place in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the resulting precipitate under vacuum using a Buchner funnel. Wash the cake with 5 mL of ice-cold ethanol to remove unreacted amine.

-

Purification: Recrystallize from hot ethanol. Dry in a desiccator over CaCl₂.

Protocol B: Microwave-Assisted Green Synthesis

Best for: High throughput screening, solvent minimization.[1]

-

Mixing: In a microwave-safe process vial, mix 10 mmol veratraldehyde and 10 mmol 4-ethoxyaniline.

-

Solvent/Catalyst: Add a minimal amount of ethanol (2-3 mL) to create a slurry and 1 drop of glacial acetic acid.[1]

-

Irradiation: Irradiate at 300 W for 2-4 minutes (pulse mode: 30s ON / 10s OFF to prevent overheating).

-

Workup: Allow the vial to cool. Add 10 mL of cold ethanol to triturate the solid. Filter and dry as above.

Characterization & Validation

Since the specific melting point of this exact derivative is not standard in common databases, experimental validation is mandatory .

| Technique | Expected Signal | Structural Assignment |

| Appearance | Pale yellow to orange crystalline solid | Conjugated π-system |

| Melting Point | Experimental Determination Required (Est. 90-120°C) | Purity Check |

| FT-IR | 1615–1630 cm⁻¹ (Strong) | C=N (Azomethine Stretch) |

| ¹H-NMR (CDCl₃) | δ 8.3–8.5 ppm (s, 1H) | -CH=N- (Imine Proton) |

| δ 3.9–4.0 ppm (s, 6H) | -OCH₃ (Veratryl Methoxy) | |

| δ 1.4 ppm (t) & 4.1 ppm (q) | -OCH₂CH₃ (Ethoxy Ethyl) |

Note on ¹H-NMR: The disappearance of the aldehyde proton (δ ~9.8 ppm) and the amine broad singlet (δ ~3.5 ppm) confirms reaction completion.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the solution-phase synthesis of the target Schiff base.

Troubleshooting & Optimization

-

No Precipitate Forms:

-

Cause: Solution is too dilute or product is an oil.

-

Fix: Evaporate 50% of the solvent using a rotary evaporator. Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

-

Low Yield:

-

Cause: Reversibility of the reaction (hydrolysis).

-

Fix: Use molecular sieves (3Å or 4Å) in the reaction flask to scavenge water as it forms, driving the equilibrium to the right.

-

-

Impure Product (Red Coloration):

-

Cause: Oxidation of residual 4-ethoxyaniline.

-

Fix: Ensure the amine is colorless before use (distill if necessary). Perform the wash step (Step 6) thoroughly with ice-cold ethanol.

-

References

-

Schiff Base Mechanism & Catalysis

-

Green Synthesis Approaches

- Title: Green Synthesis Methods of Schiff Base Compounds: A Review.

- Source: Iraqi Journal of N

-

URL:[Link]

-

Crystallographic Data (Analog)

-

Veratraldehyde Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3,4-Dimethoxybenzylidene)aniline | C15H15NO2 | CID 238777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of N-(4-Ethoxyphenyl)veratrylamine for Bischler-Napieralski cyclization